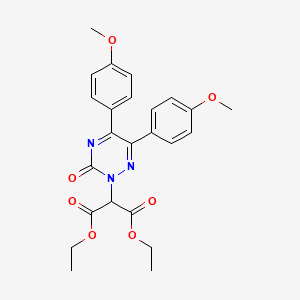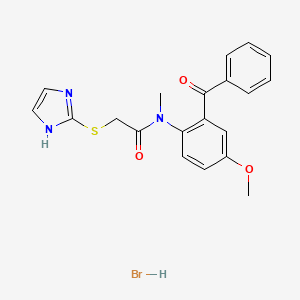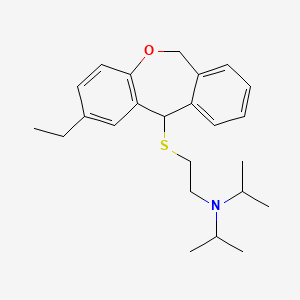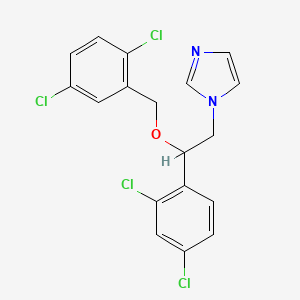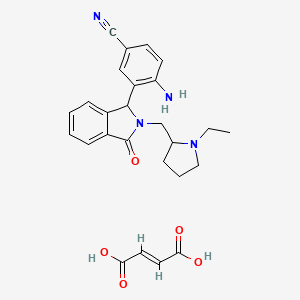
3-(2-Amino-5-cyanophenyl)-2-((1-ethylpyrrolidin-2-yl)methyl)isoindolin-1-one fumarate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Amino-5-cyanophenyl)-2-((1-ethylpyrrolidin-2-yl)methyl)isoindolin-1-one fumarate hydrate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isoindolinone core, an amino group, and a cyanophenyl group. The fumarate hydrate form indicates that it is a salt formed with fumaric acid and includes water molecules in its crystalline structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-5-cyanophenyl)-2-((1-ethylpyrrolidin-2-yl)methyl)isoindolin-1-one fumarate hydrate typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Isoindolinone Core: This can be achieved through a cyclization reaction involving a phthalic anhydride derivative and an amine.
Introduction of the Cyanophenyl Group: This step may involve a nucleophilic substitution reaction where a cyanophenyl halide reacts with the isoindolinone intermediate.
Addition of the Amino Group: This can be done through a reductive amination reaction.
Formation of the Fumarate Salt: The final step involves reacting the free base with fumaric acid to form the fumarate salt, followed by crystallization to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted isoindolinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Amino-5-cyanophenyl)-2-((1-ethylpyrrolidin-2-yl)methyl)isoindolin-1-one fumarate hydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Amino-5-cyanophenyl)-2-((1-ethylpyrrolidin-2-yl)methyl)isoindolin-1-one fumarate hydrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Amino-5-cyanophenyl)-2-((1-methylpyrrolidin-2-yl)methyl)isoindolin-1-one: Similar structure but with a methyl group instead of an ethyl group.
3-(2-Amino-5-cyanophenyl)-2-((1-ethylpyrrolidin-2-yl)methyl)isoindolin-1-one hydrochloride: Similar structure but with a hydrochloride salt instead of fumarate.
3-(2-Amino-5-cyanophenyl)-2-((1-ethylpyrrolidin-2-yl)methyl)isoindolin-1-one sulfate: Similar structure but with a sulfate salt instead of fumarate.
Uniqueness
The uniqueness of 3-(2-Amino-5-cyanophenyl)-2-((1-ethylpyrrolidin-2-yl)methyl)isoindolin-1-one fumarate hydrate lies in its specific combination of functional groups and its fumarate hydrate form, which may confer distinct physicochemical properties and biological activities compared to its analogs.
Propiedades
Número CAS |
116893-02-8 |
|---|---|
Fórmula molecular |
C26H28N4O5 |
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
4-amino-3-[2-[(1-ethylpyrrolidin-2-yl)methyl]-3-oxo-1H-isoindol-1-yl]benzonitrile;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C22H24N4O.C4H4O4/c1-2-25-11-5-6-16(25)14-26-21(17-7-3-4-8-18(17)22(26)27)19-12-15(13-23)9-10-20(19)24;5-3(6)1-2-4(7)8/h3-4,7-10,12,16,21H,2,5-6,11,14,24H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
XJFFIEBVLDRCLS-WLHGVMLRSA-N |
SMILES isomérico |
CCN1CCCC1CN2C(C3=CC=CC=C3C2=O)C4=C(C=CC(=C4)C#N)N.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CCN1CCCC1CN2C(C3=CC=CC=C3C2=O)C4=C(C=CC(=C4)C#N)N.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


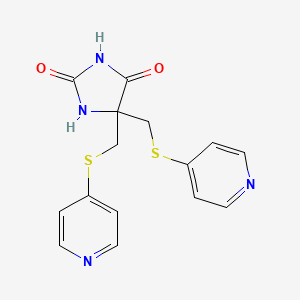
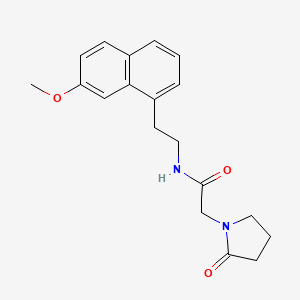
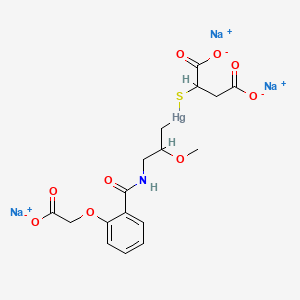
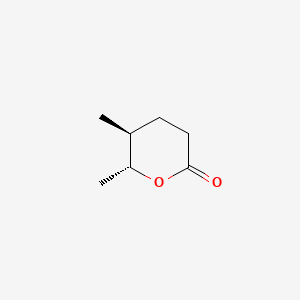
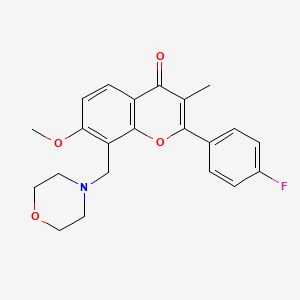
![(1R,3R)-5-[(2E,9Z)-12,12,12-trifluoro-11-hydroxy-7,7-dimethyl-11-(trifluoromethyl)dodeca-2,9-dienylidene]cyclohexane-1,3-diol](/img/structure/B12779383.png)
